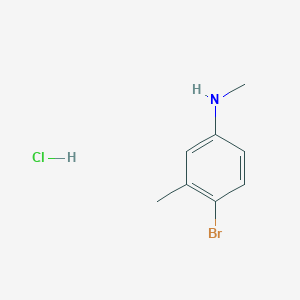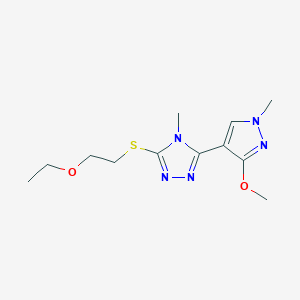
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Biological Activities Analysis
The synthesis of heterocyclic derivatives containing 1,2,4-triazole moieties has been explored, with a focus on compounds that link a 2-pyridyl ring with various other moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. The structures of these derivatives were confirmed using 1H-NMR, 13C-NMR, and MS methods, with further confirmation by X-ray crystallography for selected compounds. These compounds were tested for their biological activities, including antimicrobial and antiviral properties, specifically against HIV-1 .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods and X-ray crystallography. The confirmation of the molecular structure is crucial for understanding the potential biological activities of these compounds. The structure-activity relationship can be further explored by comparing the biological activities of these compounds with their confirmed molecular structures .
Chemical Reactions Analysis
The synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines involved multiple steps, starting from the interaction of diethyloxalate with acetone and progressing through the formation of various intermediates. The final products were obtained by S-alkylation along the triazine fragment. The optimal conditions for these reactions were identified, and the structures of the transformation products were confirmed .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds were studied, and the results provided insights into the potential influence of these compounds on the activity of lanosterol-14α-demethylase. This information is valuable for the further search for substances with fungistatic and fungicidal effects. Additionally, virtual studies were conducted to evaluate the biological potential of the compounds, which included docking studies with model enzymes .
Case Studies and Applications
The synthesized compounds have been tested for their biological activities, including antimicrobial and antiviral effects. Some compounds showed promising antifungal activity against A. niger, and further ergosterol inhibition assays suggested that these compounds could potentially be optimized for the treatment of fungal infections. The case studies demonstrate the practical significance and relevance of these compounds in the search for new antimicrobial agents .
Applications De Recherche Scientifique
Synthesis and Properties
The chemical compound under investigation belongs to a class of substances that exhibit significant potential in the development of pharmacologically active agents due to their complex heterocyclic structures. Research in this area has demonstrated the versatility of pyrazole and 1,2,4-triazole derivatives, providing a foundation for the synthesis of new compounds with enhanced biological activities. One study focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, highlighting the importance of structural modification to target various biological pathways. The structural combination of heterocycles like 1,2,4-triazole and pyrazole in a single molecule increases the likelihood of interaction with diverse biological targets, suggesting a broad spectrum of potential applications, including antifungal properties (Fedotov et al., 2022).
Spectroscopic Characterization and Biological Evaluation
The incorporation of the 1,2,4-triazole and pyrazole rings into Schiff bases has been explored, with findings indicating significant antioxidant and α-glucosidase inhibitory activities. Such compounds are synthesized through reactions involving various esters and primary amines, followed by comprehensive spectroscopic characterization. The observed biological activities underscore the potential therapeutic applications of these compounds, emphasizing the role of structural features in determining biological efficacy (Pillai et al., 2019).
Antimicrobial and Antiviral Potentials
Further research has extended to the synthesis of novel 1,2,4-triazole derivatives with promising antimicrobial and antiviral activities. These studies have synthesized compounds that are screened against various microbial strains, including Mycobacterium tuberculosis, and evaluated for their potential to inhibit HIV-1. The results highlight the therapeutic relevance of these compounds in addressing infectious diseases, offering a pathway for the development of new antimicrobial and antiviral agents (Seelam et al., 2016; Larsen et al., 1999).
Propriétés
IUPAC Name |
3-(2-ethoxyethylsulfanyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-19-6-7-20-12-14-13-10(17(12)3)9-8-16(2)15-11(9)18-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPXOPAFTITROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NN=C(N1C)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-ethoxyethyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)
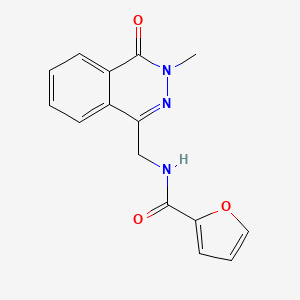
![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)
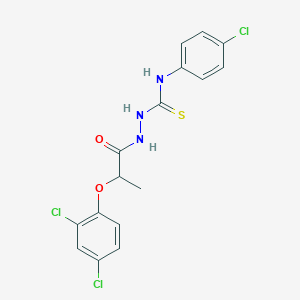
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
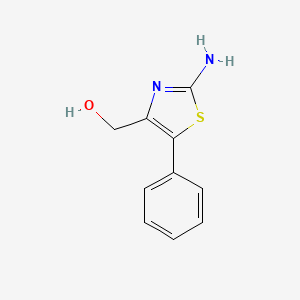
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)
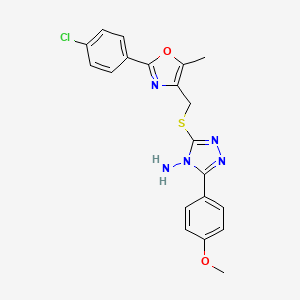

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)


![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B2514892.png)
